Quinine, isoamylbromide
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Overview
Description
Quinine, isoamylbromide is a compound that combines the properties of quinine, a well-known antimalarial drug, with isoamylbromide, a brominated organic compound. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria . Isoamylbromide, on the other hand, is an organic compound used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinine, isoamylbromide involves several steps. Quinine is first extracted from the bark of the cinchona tree. The extracted quinine is then reacted with isoamylbromide under controlled conditions to form the desired compound. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the extraction of quinine, followed by its reaction with isoamylbromide in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Quinine, isoamylbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinine derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The bromine atom in isoamylbromide can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions include various quinine derivatives and substituted isoamylbromide compounds. These products have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
Quinine, isoamylbromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimalarial and antimicrobial properties.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of malaria and other parasitic infections.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of quinine, isoamylbromide involves its interaction with molecular targets in the malaria parasite. Quinine interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme molecules that kill the parasite . Isoamylbromide may enhance the delivery and effectiveness of quinine by improving its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Mefloquine: A quinoline derivative used to treat and prevent malaria.
Primaquine: An antimalarial drug effective against the liver stages of the parasite
Uniqueness
Quinine, isoamylbromide is unique due to its combination of quinine and isoamylbromide, which may offer enhanced properties compared to other antimalarial drugs. The presence of isoamylbromide can improve the compound’s solubility and stability, potentially leading to better therapeutic outcomes .
Properties
CAS No. |
63717-09-9 |
---|---|
Molecular Formula |
C25H35BrN2O2 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(S)-[(2R)-5-ethenyl-1-(3-methylbutyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C25H35N2O2.BrH/c1-5-18-16-27(12-9-17(2)3)13-10-19(18)14-24(27)25(28)21-8-11-26-23-7-6-20(29-4)15-22(21)23;/h5-8,11,15,17-19,24-25,28H,1,9-10,12-14,16H2,2-4H3;1H/q+1;/p-1/t18?,19?,24-,25+,27?;/m1./s1 |
InChI Key |
KQNVLZYYDYGQMY-LBCIAOCBSA-M |
Isomeric SMILES |
CC(C)CC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
Canonical SMILES |
CC(C)CC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
Origin of Product |
United States |
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